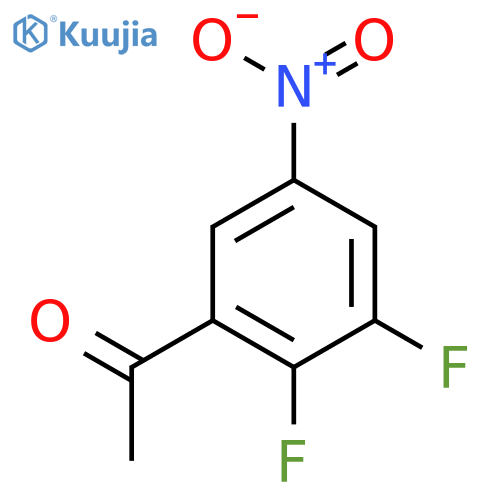

Cas no 1310349-62-2 (2',3'-Difluoro-5'-Nitroacetophenone)

2',3'-Difluoro-5'-Nitroacetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-Difluoro-5-nitrophenyl)ethanone

- CS-0104073

- Ethanone, 1-(2,3-difluoro-5-nitrophenyl)-

- 2,3-Difluoro-5-nitroacetophenone

- PLTMHFLCEOZGLP-UHFFFAOYSA-N

- AS-30490

- MFCD27922131

- 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one

- DB-406401

- DTXSID60726830

- 2',3'-DIFLUORO-5'-NITROACETOPHENONE

- 1-(2,3-difluoro-5-nitro-phenyl)-ethanone

- 1310349-62-2

- AKOS022176434

- SCHEMBL1978032

- 2',3'-Difluoro-5'-Nitroacetophenone

-

- MDL: MFCD27922131

- インチ: InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3

- InChIKey: PLTMHFLCEOZGLP-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F

計算された属性

- せいみつぶんしりょう: 201.02374935g/mol

- どういたいしつりょう: 201.02374935g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 62.9Ų

2',3'-Difluoro-5'-Nitroacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174713-100mg |

1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one |

1310349-62-2 | 98% | 100mg |

¥696.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D762392-250mg |

Ethanone, 1-(2,3-difluoro-5-nitrophenyl)- |

1310349-62-2 | 97% | 250mg |

$160 | 2024-06-08 | |

| TRC | D448085-500mg |

2',3'-Difluoro-5'-Nitroacetophenone |

1310349-62-2 | 500mg |

$ 320.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174713-1g |

1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one |

1310349-62-2 | 98% | 1g |

¥2656.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174713-5g |

1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one |

1310349-62-2 | 98% | 5g |

¥6182.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D762392-5g |

Ethanone, 1-(2,3-difluoro-5-nitrophenyl)- |

1310349-62-2 | 97% | 5g |

$775 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1559-100mg |

1-(2,3-difluoro-5-nitrophenyl)ethan-1-one |

1310349-62-2 | 95% | 100mg |

¥449.0 | 2024-04-25 | |

| 1PlusChem | 1P000VTW-100mg |

Ethanone, 1-(2,3-difluoro-5-nitrophenyl)- |

1310349-62-2 | >98% | 100mg |

$105.00 | 2023-12-22 | |

| 1PlusChem | 1P000VTW-1g |

Ethanone, 1-(2,3-difluoro-5-nitrophenyl)- |

1310349-62-2 | 97% | 1g |

$295.00 | 2023-12-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1559-250mg |

1-(2,3-difluoro-5-nitrophenyl)ethan-1-one |

1310349-62-2 | 95% | 250mg |

¥687.0 | 2024-04-25 |

2',3'-Difluoro-5'-Nitroacetophenone 関連文献

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

2',3'-Difluoro-5'-Nitroacetophenoneに関する追加情報

Professional Introduction to Compound with CAS No. 1310349-62-2 and Product Name: 2',3'-Difluoro-5'-Nitroacetophenone

2',3'-Difluoro-5'-Nitroacetophenone, identified by the CAS number 1310349-62-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both fluoro and nitro substituents on an acetophenone backbone. The structural configuration of 2',3'-Difluoro-5'-Nitroacetophenone imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The significance of 2',3'-Difluoro-5'-Nitroacetophenone lies in its potential applications as a building block in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The fluorine atoms in its structure contribute to increased metabolic stability and binding affinity, while the nitro group enhances reactivity, facilitating further functionalization. These attributes make it a compelling candidate for drug discovery programs targeting complex diseases.

In the realm of academic research, 2',3'-Difluoro-5'-Nitroacetophenone has been utilized in studies exploring the influence of fluorine substitution on pharmacokinetic profiles. Investigations have demonstrated that fluorinated aromatic compounds often exhibit improved bioavailability and prolonged half-life compared to their non-fluorinated counterparts. This phenomenon is attributed to the electron-withdrawing nature of fluorine, which modulates lipophilicity and metabolic degradation pathways. Such findings are particularly relevant in the context of developing next-generation small-molecule drugs with enhanced therapeutic efficacy.

The nitro group present in 2',3'-Difluoro-5'-Nitroacetophenone serves as a versatile handle for further chemical modifications. Reductive amination, nucleophilic aromatic substitution, and diazotization reactions are among the most commonly employed strategies to derivatize this compound into more complex structures. These transformations have been instrumental in generating libraries of novel molecules for high-throughput screening (HTS) campaigns. The ability to efficiently modify 2',3'-Difluoro-5'-Nitroacetophenone underscores its versatility as a synthetic intermediate in drug discovery pipelines.

Recent studies have also explored the role of 2',3'-Difluoro-5'-Nitroacetophenone in the development of photodynamic therapy (PDT) agents. The combination of a chromophore with electron-deficient substituents enhances light absorption properties, crucial for efficient energy transfer during PDT. Researchers have investigated its potential as a photosensitizer or precursor for photosensitizer synthesis, demonstrating promising results in preclinical models. These studies highlight the broad applicability of 2',3'-Difluoro-5'-Nitroacetophenone beyond traditional pharmaceutical applications.

The synthesis of 2',3'-Difluoro-5'-Nitroacetophenone itself presents unique challenges due to the sensitivity of fluorinated intermediates and the need for precise regioselectivity during nitration. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to optimize yields and purity. These innovations not only enhance production efficiency but also open new avenues for exploring derivatives with tailored properties.

From a regulatory perspective, compounds like 2',3'-Difluoro-5'-Nitroacetophenone must undergo rigorous safety and efficacy evaluations before entering clinical trials. Collaborative efforts between chemists, biologists, and clinicians are essential to ensure that promising candidates progress through development pipelines efficiently. The integration of computational modeling and experimental validation has streamlined this process, reducing time-to-market for novel therapeutics.

The future prospects for 2',3'-Difluoro-5'-Nitroacetophenone are vast, with ongoing research focusing on expanding its utility in synthetic organic chemistry and drug development. Emerging trends include exploring its role in targeted drug delivery systems and combination therapies. As our understanding of molecular interactions continues to evolve, compounds like 2',3 '-Difluoro-5' -Nitroacetophenone will remain at the forefront of innovation, driving advancements in human health.

1310349-62-2 (2',3'-Difluoro-5'-Nitroacetophenone) 関連製品

- 850930-09-5(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2H-1,3-benzodioxole-5-carboxamide)

- 13294-68-3((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone)

- 1806538-76-0(1-(3-Bromo-2-hydroxyphenyl)-3-chloropropan-1-one)

- 26772-34-9(cis-1,3-Cyclohexanediamine)

- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1261992-69-1(4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid)

- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)

- 1514053-88-3(3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)

- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)

- 68984-32-7(methyl 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate)